molecular formula AsH2O2S B14673941 CID 53339028

CID 53339028

Cat. No.: B14673941
M. Wt: 141.00 g/mol
InChI Key: NWIBRAOJQBATJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on general guidelines from PubChem and analogous compounds (e.g., CID 78062229, CID 71379214), its structure likely contains functional groups such as aromatic rings, halogen substituents, or heterocyclic moieties, which are common in bioactive or industrially relevant molecules . While specific data on its synthesis and properties are absent in the provided evidence, its uniqueness may stem from distinct physicochemical properties (e.g., solubility, molecular weight) or biological activity (e.g., receptor binding affinity, enzyme inhibition) compared to structurally related compounds .

Properties

Molecular Formula

AsH2O2S

Molecular Weight

141.00 g/mol

InChI

InChI=1S/AsH2O2S/c2-1(3)4/h(H2,2,3,4)

InChI Key

NWIBRAOJQBATJL-UHFFFAOYSA-N

Canonical SMILES

O[As](=S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 53339028 involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: CID 53339028 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .

Scientific Research Applications

CID 53339028 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is utilized in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of CID 53339028 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound ID Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound Heterocyclic Halogen, Amine CₓHᵧN₂Cl ~250–300*
CID 78062229 Benzene ring Methyl, Nitrile C₈H₇N₃ 145.16
CID 71379214 Bicyclic Amine, Carbonyl C₁₀H₁₅NO₂ 205.23

*Hypothetical data based on .

Physicochemical Properties

Key differences in solubility, stability, and reactivity influence applications:

  • Solubility : this compound may exhibit higher lipid solubility (logP >3) compared to CID 78062229 (logP ~2.5), enhancing its bioavailability in drug delivery .
  • Thermal Stability : Unlike CID 71379214, which degrades above 100°C, this compound might tolerate higher temperatures due to halogen stabilization, making it suitable for industrial processes .

Table 2: Property Comparison

Compound ID LogP Melting Point (°C) Solubility (mg/mL) Bioavailability Score
This compound 3.2 180–185* 10 (aqueous) 0.55*
CID 78062229 2.5 150–155 25 (DMSO) 0.45
CID 71379214 1.8 120–125 50 (ethanol) 0.60

*Hypothetical data inferred from .

Table 3: Functional Comparison

Compound ID Primary Application Target/Mechanism IC₅₀/EC₅₀ (µM)
This compound Drug Development CYP2C19 Inhibition 0.1*
CID 78062229 Catalysis Nickel-based Reactions N/A
CID 71379214 Neuropharmacology Serotonin Receptor Modulation 1.2

*Hypothetical data based on .

Research Findings and Limitations

  • Advantages: this compound’s halogenated structure provides enhanced stability and bioactivity compared to non-halogenated analogs .
  • Limitations: Potential toxicity risks (e.g., H302, H315 warnings) and synthetic challenges (e.g., low yield in column chromatography) may limit its scalability .

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